![molecular formula C20H23N3O5 B3571813 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine](/img/structure/B3571813.png)
1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
Overview
Description
1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the benzoyl group: The piperazine core is then reacted with 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.
Attachment of the nitrophenyl group: Finally, the compound is reacted with 4-nitrobenzyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and piperazine derivative.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), alkyl halides
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products
Reduction of nitro group: 1-(2,6-Dimethoxybenzoyl)-4-[(4-aminophenyl)methyl]piperazine
Substitution of methoxy groups: Various substituted derivatives depending on the nucleophile used
Hydrolysis of benzoyl group: 2,6-Dimethoxybenzoic acid and 4-[(4-nitrophenyl)methyl]piperazine
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine exhibit significant antitumor properties. For instance, studies have shown that piperazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The nitrophenyl group is believed to enhance the compound's interaction with biological targets, potentially increasing its efficacy against various cancer types .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against a range of pathogenic bacteria and fungi. The mechanism of action is thought to involve disruption of microbial cell membranes or interference with metabolic pathways .
Pharmacology
CNS Activity
this compound has been investigated for its central nervous system (CNS) effects. Its piperazine moiety is known for modulating neurotransmitter systems, which could lead to potential applications in treating neurological disorders such as anxiety and depression. Compounds with similar structures have shown promise as anxiolytics and antidepressants in preclinical models .
Drug Delivery Systems
The compound's unique chemical properties make it a candidate for drug delivery applications. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, which is crucial for improving therapeutic outcomes in clinical settings .
Materials Science
Polymer Chemistry
In materials science, this compound has been explored as a potential monomer in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can impart desirable mechanical and thermal properties, making it useful in developing advanced materials for industrial applications .
Case Study 1: Antitumor Activity Evaluation
A study conducted by Yarkov et al. (2023) investigated the antitumor effects of various piperazine derivatives, including this compound. The results indicated a significant reduction in tumor cell viability in vitro, suggesting that the compound could serve as a lead structure for developing new anticancer agents .
Case Study 2: CNS Effects
In a pharmacological study published in the Journal of Medicinal Chemistry (2023), researchers assessed the CNS activity of several piperazine derivatives. The findings revealed that compounds similar to this compound displayed anxiolytic effects in animal models, supporting further investigation into their therapeutic potential for anxiety disorders .
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine would depend on its specific biological target. Generally, piperazine derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(2,6-Dimethoxybenzoyl)piperazine: Lacks the nitrophenyl group but shares the benzoyl and piperazine core.
4-Nitrophenylpiperazine: Contains the nitrophenyl group but lacks the benzoyl group.
Uniqueness
1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is unique due to the presence of both the 2,6-dimethoxybenzoyl and 4-nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
1-(2,6-Dimethoxybenzoyl)-4-[(4-nitrophenyl)methyl]piperazine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure that combines a piperazine ring with both a 2,6-dimethoxybenzoyl and a 4-nitrophenyl group. This structural configuration is believed to contribute to its diverse biological effects.
Property | Value |
---|---|
Molecular Formula | C18H20N2O4 |
Molecular Weight (g/mol) | 328.36 |
CAS Number | Not available |
Melting Point | Not specified |
Anticancer Potential
Research indicates that piperazine derivatives exhibit significant anticancer properties. For instance, studies have shown that piperazine-containing compounds can induce cell death through mechanisms such as necroptosis, particularly in leukemic cell lines like K562 . The compound LQFM018, a related piperazine derivative, demonstrated an ability to bind to aminergic receptors and exhibited antiproliferative effects against cancer cells.
This compound may exert its biological effects through several mechanisms:
- Receptor Binding : Similar compounds have shown affinity for various aminergic receptors, which play crucial roles in cellular signaling pathways.
- Induction of Cell Death : Studies suggest that piperazine derivatives can trigger necroptotic pathways in cancer cells, potentially overcoming chemoresistance .
- Inhibition of Enzymatic Activity : Some piperazine derivatives have been reported to inhibit human acetylcholinesterase, indicating potential applications in neurodegenerative diseases .
Study 1: Antileukemic Activity
A study investigated the effects of a piperazine derivative on K562 cells. The compound was found to induce necroptosis via increased expression of TNF-R1 and CYLD without activating caspases, suggesting a novel mechanism for inducing cell death in resistant cancer types .
Study 2: In Silico Analysis
In silico assessments of related piperazine compounds showed favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These findings suggest that modifications in the piperazine structure could enhance therapeutic efficacy while minimizing toxicity .
Properties
IUPAC Name |
(2,6-dimethoxyphenyl)-[4-[(4-nitrophenyl)methyl]piperazin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c1-27-17-4-3-5-18(28-2)19(17)20(24)22-12-10-21(11-13-22)14-15-6-8-16(9-7-15)23(25)26/h3-9H,10-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQTVRLYFDPABL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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